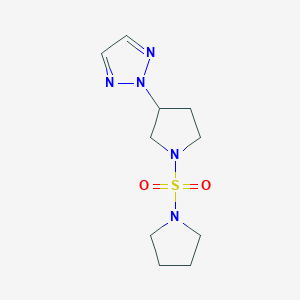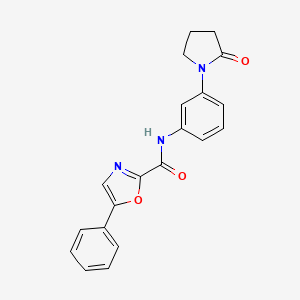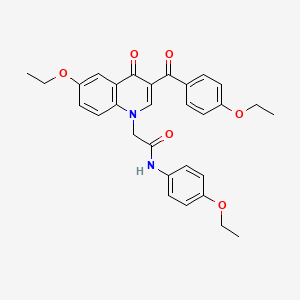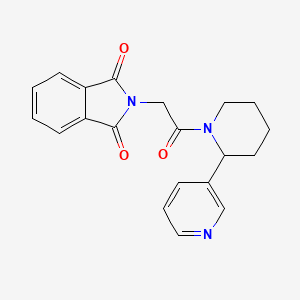![molecular formula C14H11Cl2N3O3 B3018592 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 241146-96-3](/img/structure/B3018592.png)
4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a chemical entity that appears to be a derivative of pyrrole-2-carboxamide. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a 2,4-dichlorobenzoyl moiety suggests potential for increased biological activity or specificity, while the methoxyimino group could imply a role in selective binding or inhibition of biological targets.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Although the specific synthesis of 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various analytical techniques. For example, the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were studied by X-ray analysis and AM1 molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety . This suggests that the molecular structure of 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide could also be studied using similar methods to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can vary significantly depending on the substituents attached to the core structure. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, for example, involves the reaction of amines with a chloropyridine carboxylic acid ester . This indicates that the 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide could potentially undergo reactions with amines or other nucleophiles, leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their functional groups. For instance, the solubility and thermal properties of polyamides derived from pyridine and aromatic diamines were investigated, showing that these polymers were soluble at room temperature in polar solvents and exhibited certain thermal stability . Although the specific properties of 4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide are not provided, similar analyses could be conducted to determine its solubility, stability, and other relevant physical and chemical properties.
科学的研究の応用
Synthesis and Characterization
Synthesis of Novel Compounds : The chemical has been used as a starting point for the synthesis of various novel heterocyclic compounds with potential anti-inflammatory and analgesic properties, as evidenced by its role in the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Antibacterial Agents : Derivatives of this chemical have been developed and evaluated for their antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacterial strains (Mane et al., 2017).
Antiviral and Antiproliferative Research : Some derivatives have been studied for their antiviral activity against human cytomegalovirus and herpes simplex virus type 1, and for their antiproliferative activity against cancer cells (Renau et al., 1996).
Material Science and Chemistry
Polymer Synthesis : This compound is also used in the synthesis of polyamides and poly(amide-imide)s, contributing to advancements in material science (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Crystallography and Structural Analysis : Studies have been conducted on the polymorphic modifications of related compounds, which are important for understanding the properties of drugs and materials (Shishkina et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c1-22-19-7-18-14(21)12-4-8(6-17-12)13(20)10-3-2-9(15)5-11(10)16/h2-7,17H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJCWKMWMPZMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)
![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)




![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)
![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)